2-(Chloromethoxy)ethanol;propanoic acid

Catalog No.
S15186318
CAS No.
58305-03-6
M.F
C6H13ClO4
M. Wt
184.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethoxy)ethanol;propanoic acid

CAS Number

58305-03-6

Product Name

2-(Chloromethoxy)ethanol;propanoic acid

IUPAC Name

2-(chloromethoxy)ethanol;propanoic acid

Molecular Formula

C6H13ClO4

Molecular Weight

184.62 g/mol

InChI

InChI=1S/C3H7ClO2.C3H6O2/c4-3-6-2-1-5;1-2-3(4)5/h5H,1-3H2;2H2,1H3,(H,4,5)

InChI Key

GGAMIOOZRJXAKB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.C(COCCl)O

2-(Chloromethoxy)ethanol;propanoic acid is a chemical compound that combines a chloromethoxy group with propanoic acid. Its molecular formula is C5H9ClO2C_5H_9ClO_2, and it features a chloromethoxy functional group attached to an ethanol backbone, contributing to its unique properties. The presence of chlorine in the structure enhances its reactivity and potential applications in various chemical syntheses and biological interactions .

, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Esterification: It can react with alcohols to form esters, which are commonly used in organic synthesis.
  • Hydrolysis: In the presence of water, it can hydrolyze to yield propanoic acid and chloromethanol.

These reactions make it a versatile intermediate in organic chemistry .

The synthesis of 2-(Chloromethoxy)ethanol;propanoic acid typically involves:

  • Chlorination of Methoxyethanol: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
  • Carboxylation: The resulting chlorinated product can then be reacted with carbon dioxide or a carboxylic acid derivative to introduce the propanoic acid moiety.

These methods allow for the production of the compound with varying yields depending on reaction conditions and purity requirements .

2-(Chloromethoxy)ethanol;propanoic acid has potential applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds.
  • Agricultural Chemicals: In the formulation of pesticides or herbicides due to its reactivity.
  • Chemical Manufacturing: As a building block for various organic syntheses, particularly in producing esters and other derivatives.

Its unique structure provides opportunities for further functionalization and application development .

Studies on similar chlorinated compounds suggest that 2-(Chloromethoxy)ethanol;propanoic acid may interact with biological systems through:

  • Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways.
  • Cell Membrane Interactions: Altering membrane fluidity or permeability due to its lipophilic characteristics.

Further research is needed to elucidate specific interactions and mechanisms of action within biological systems .

Several compounds share structural similarities with 2-(Chloromethoxy)ethanol;propanoic acid. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(Ethylthio)propanoic acidContains an ethylthio groupUsed as a flavoring agent in food industries
3-Chloropropanoic acidContains a chlorine atomKnown for its use in synthesizing pharmaceuticals
2-Methylpropanoic acidContains a branched alkyl chainImportant as a precursor in petrochemical processes

These compounds highlight the diversity within this class of chemicals while showcasing the unique properties offered by the chloromethoxy group in 2-(Chloromethoxy)ethanol;propanoic acid .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

184.0502366 g/mol

Monoisotopic Mass

184.0502366 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-11

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